Tetracosa-2,6,10,14,18,22-hexaene
Description
Tetracosa-2,6,10,14,18,22-hexaene (C₂₄H₃₈) is a linear, unsaturated hydrocarbon with six conjugated double bonds positioned at carbons 2, 6, 10, 14, 18, and 22. Its IUPAC name reflects this structure, and its chemical formula distinguishes it from longer-chain or methyl-substituted analogs. The compound’s InChIKey (RUNWDIHBXBYUGE-UHFFFAOYSA-N) and SMILES string (CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC) confirm its alternating methylene and double-bond arrangement .
Properties
CAS No. |
117732-53-3 |
|---|---|
Molecular Formula |
C24H38 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
tetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C24H38/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-6,11-14,19-22H,7-10,15-18,23-24H2,1-2H3 |
InChI Key |
RUNWDIHBXBYUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Coupling
A seminal approach involves palladium-catalyzed cross-coupling of allylic bromides. For example, 1-bromo-3,7,11,15,19,23-hexamethyl-tetracosa-2,6,10,14,18,22-hexaene serves as a key intermediate. In a protocol described by US9464021B2, this bromide undergoes coupling with a Grignard reagent (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, yielding the target compound with >85% stereoselectivity for trans double bonds. The reaction mechanism proceeds via oxidative addition of Pd(0) to the allylic bromide, followed by transmetallation and reductive elimination.
Critical Parameters:
Titanium-Palladium Bimetallic Systems
Ti/Pd systems enhance allylation efficiency, particularly for ketones. A 2011 study demonstrated that allylic carbonates react with aldehydes in the presence of Ti(OiPr)₄ and Pd₂(dba)₃·CHCl₃, achieving 70–80% yields. This method avoids β-hydride elimination, preserving double-bond geometry.
Stereospecific Desulfonylation of Allylic Sulfones
LiHBEt₃-Mediated Desulfonylation
Palladium-catalyzed desulfonylation of allylic sulfones using LiHBEt₃ produces tetracosahexaene with retention of stereochemistry. For instance, 2,6,10,14,18,22-tetracosahexaene-8-sulfonyl chloride is treated with LiHBEt₃ and Pd(PPh₃)₄ in dichloromethane at 0°C, yielding 91% product. The sulfone group acts as a traceless directing group, enabling precise control over double-bond positioning.
Reaction Conditions:
Biosynthetic Approaches via Isoprenoid Pathways
Isoprenyl Diphosphate Synthases
Bacillus clausii employs trifunctional geranylfarnesyl diphosphate (GFPP) synthase to biosynthesize polyene precursors. GFPP synthase catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), forming C₂₄ chains via iterative 1′-4 additions. Subsequent dephosphorylation and dehydrogenation yield tetracosahexaene.
Key Enzymes:
- GFPP Synthase: Converts IPP/DMAPP to GFPP (C₂₅)
- Terpene Cyclases: Modify GFPP into shorter chains (C₂₄)
Stepwise Elimination Reactions
Dehydration of Diols
(6E,18E)-2,6,10,15,19,23-hexamethyl-tetracosatetraene-11,13-diyne-10,15-diol undergoes acid-catalyzed dehydration (H₂SO₄, 80°C) to form conjugated dienes. Sequential elimination steps produce the hexaene with 75% overall yield.
Conditions:
Hydrogenation of Polyynes
Partial Hydrogenation
Selective hydrogenation of tetracosa-2,6,10,14,18,22-hexaene-11,13-diyne over Lindlar catalyst (Pd/CaCO₃) in ethyl acetate at 50°C under 1 atm H₂ achieves 95% conversion to the cis-hexaene. Isomerization with I₂ then yields the trans isomer.
Optimized Protocol:
- Catalyst: Lindlar catalyst (5 wt%)
- Pressure: 1 atm H₂
- Isomerization Agent: I₂ (0.5 equiv)
- Yield: 90% (trans)
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Pd-Catalyzed Coupling | 78–85% | High (trans) | Scalable for industrial synthesis |
| Desulfonylation | 88–91% | Retention | No β-hydride elimination |
| Biosynthesis | 60–70% | Variable | Eco-friendly, no harsh reagents |
| Dehydration | 70–75% | Moderate | Low-cost starting materials |
| Partial Hydrogenation | 90% | High (trans) | Tunable isomerization |
Chemical Reactions Analysis
Types of Reactions
Tetracosa-2,6,10,14,18,22-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetracosa-2,6,10,14,18,22-hexaene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of polyunsaturated hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Tetracosa-2,6,10,14,18,22-hexaene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include radical formation and electrophilic addition reactions .
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 410.72 g/mol (squalene) vs. 326.56 g/mol (Tetracosa-hexaene).
- Degree of Unsaturation : Both have six double bonds, but squalene’s methyl groups increase hydrophobicity (logP ~12.3) .
Squalane (Fully Hydrogenated Squalene)
Structural Differences :
- Molecular Formula : C₃₀H₆₂, with all double bonds saturated .
- Physical State : Colorless, odorless liquid vs. squalene’s yellow tint.
Tetracosane, 2,6,10,14,18,22-Hexamethyl (C₃₀H₆₂)
Structural Differences :
- Fully saturated backbone with six methyl branches .
- Molecular Weight : 422.81 g/mol, higher than squalene due to saturation.
Applications: Limited data exist, but its saturated structure suggests utility in lubricants or waxes.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bonds | Methyl Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | C₂₄H₃₈ | 326.56 | 6 | 0 | Potential synthetic intermediate |
| Squalene | C₃₀H₅₀ | 410.72 | 6 | 6 | Cosmetics, pharmaceuticals |
| Squalane | C₃₀H₆₂ | 422.81 | 0 | 6 | Stabilized emollients, adjuvants |
| Tetracosane hexamethyl | C₃₀H₆₂ | 422.81 | 0 | 6 | Industrial lubricants |
Research Findings and Contradictions
- Bioactivity : Squalene shows cytotoxicity (LD₅₀ = 521 µg/mL in E. agallocha extracts) alongside therapeutic benefits, highlighting dose-dependent risks .
- Synthesis Efficiency : Microbial squalene production (1.2 g/L) outperforms plant-derived extraction, which faces scalability challenges .
- Structural-Activity Relationship : Methylation and chain length directly correlate with bioactivity; squalene’s methyl groups enhance membrane interaction compared to Tetracosa-hexaene .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
